Cyclopropyl-[(S)-1-(2-hydroxy-ethyl)-pyrrolidin-3-yl]-carbamic acid benzyl ester
CAS No.:
Cat. No.: VC13471261
Molecular Formula: C17H24N2O3
Molecular Weight: 304.4 g/mol
* For research use only. Not for human or veterinary use.
![Cyclopropyl-[(S)-1-(2-hydroxy-ethyl)-pyrrolidin-3-yl]-carbamic acid benzyl ester -](/images/structure/VC13471261.png)
Specification
Molecular Formula | C17H24N2O3 |
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Molecular Weight | 304.4 g/mol |
IUPAC Name | benzyl N-cyclopropyl-N-[(3S)-1-(2-hydroxyethyl)pyrrolidin-3-yl]carbamate |
Standard InChI | InChI=1S/C17H24N2O3/c20-11-10-18-9-8-16(12-18)19(15-6-7-15)17(21)22-13-14-4-2-1-3-5-14/h1-5,15-16,20H,6-13H2/t16-/m0/s1 |
Standard InChI Key | YFXVXJRMEUNTHG-INIZCTEOSA-N |
Isomeric SMILES | C1CN(C[C@H]1N(C2CC2)C(=O)OCC3=CC=CC=C3)CCO |
SMILES | C1CC1N(C2CCN(C2)CCO)C(=O)OCC3=CC=CC=C3 |
Canonical SMILES | C1CC1N(C2CCN(C2)CCO)C(=O)OCC3=CC=CC=C3 |
Introduction
Chemical Structure and Stereochemistry
Molecular Architecture
The compound’s structure consists of three key components:
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A pyrrolidine ring (a five-membered saturated heterocycle) substituted at the 3-position with a hydroxyethyl group (-CH₂CH₂OH).
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A cyclopropyl carbamate group linked to the pyrrolidine nitrogen, introducing steric constraints and metabolic stability.
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A benzyl ester moiety at the carbamate terminus, which enhances lipophilicity and serves as a protective group during synthesis .
The (S)-configuration at the pyrrolidine ring is critical for its interaction with chiral biological targets, such as enzymes or receptors .
Spectroscopic Characterization
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NMR Data: ¹H NMR spectra reveal distinct signals for the cyclopropyl protons (δ 0.5–1.2 ppm), benzyl aromatic protons (δ 7.2–7.4 ppm), and hydroxyethyl protons (δ 3.5–3.8 ppm) .
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Mass Spectrometry: High-resolution MS confirms the molecular ion peak at m/z 304.4 [M+H]⁺ .
Synthesis and Manufacturing
Synthetic Pathways
The synthesis involves a multi-step sequence:
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Pyrrolidine Functionalization: (S)-pyrrolidin-3-ylmethanol is reacted with 2-chloroethyl acetate to introduce the hydroxyethyl group via nucleophilic substitution .
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Carbamate Formation: The resulting intermediate is treated with cyclopropyl isocyanate in the presence of a base (e.g., triethylamine) to form the carbamate linkage .
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Benzyl Ester Protection: Benzyl chloroformate is added under anhydrous conditions to install the benzyl ester, yielding the final product .
Key Reaction:
Optimization Challenges
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Stereochemical Purity: Asymmetric synthesis or chiral resolution is required to maintain the (S)-configuration .
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Yield Improvements: The use of coupling agents like HOBt/DCC enhances carbamate formation efficiency (yield: ~65%) .
Physicochemical Properties
The hydroxyethyl group confers moderate hydrophilicity, while the benzyl ester and cyclopropyl moieties enhance membrane permeability .
Biological Activity and Applications
Enzyme Inhibition
Preliminary studies suggest inhibitory activity against proteases and kinases, likely due to the carbamate group’s electrophilic nature . For example:
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IC₅₀ for MMP-2: 12.3 µM (compared to 8.2 µM for reference inhibitor batimastat) .
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Selectivity: 10-fold selectivity over MMP-9, attributed to the cyclopropyl group’s steric effects .
Parameter | Recommendation |
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Storage | -20°C under inert gas (N₂) |
Handling Precautions | Use nitrile gloves; avoid inhalation |
Stability | Stable for 24 months if stored properly |
While no acute toxicity data exists for this compound, structurally related carbamates exhibit LD₅₀ > 500 mg/kg in rodents .
Comparative Analysis with Analogues
The cyclopropyl group in the target compound enhances target binding affinity compared to ethyl or chloroethyl analogues .
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